

Application Notes and Protocols for the Total Synthesis of Rubriflordilactone B

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Compound of Interest		
Compound Name:	Dibritannilactone B	
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Topic: Total Synthesis of Rubriflordilactone B Methodology Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction:

Rubriflordilactone B is a complex bisnortriterpenoid natural product isolated from Schisandra rubriflora. It exhibits significant anti-HIV-1 activity with low cytotoxicity, making it an attractive target for total synthesis.[1] Its intricate heptacyclic framework, featuring a tetrasubstituted arene core, has presented a considerable challenge to synthetic chemists. This document outlines two successful methodologies for the total synthesis of (-)-Rubriflordilactone B, providing detailed experimental protocols for key transformations and summarizing quantitative data for easy comparison.

Two primary strategies have emerged for the total synthesis of Rubriflordilactone B:

- Convergent Rhodium-Catalyzed [2+2+2] Cyclotrimerization Strategy: This approach involves
 the late-stage coupling of two complex fragments followed by a rhodium-catalyzed
 cyclotrimerization to construct the core aromatic ring.
- 6π Electrocyclization—Aromatization Strategy: This methodology relies on a 6π electrocyclization of a highly functionalized triene-yne precursor to form the central aromatic ring, followed by further elaborations.



Methodology 1: Convergent Rhodium-Catalyzed [2+2+2] Cyclotrimerization

This strategy, developed by Sarlah and coworkers, is characterized by its high convergency, where two advanced intermediates representing the AB-ring and FG-ring systems are synthesized separately and then coupled at a late stage. The key transformation is a rhodium-catalyzed [2+2+2] alkyne cyclotrimerization to forge the CDE ring system.

Overall Synthetic Strategy

The retrosynthetic analysis for this approach is depicted below. The core of Rubriflordilactone B is assembled from an AB-ring aldehyde and an FG-ring diyne fragment.



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Caption: Retrosynthetic analysis of the convergent [2+2+2] cyclotrimerization approach.

Key Experimental Protocols

1. Synthesis of the FG-Ring Diyne Fragment via Ireland-Claisen Rearrangement

The synthesis of the FG-ring fragment leverages a dianionic Ireland-Claisen rearrangement to establish three of the four contiguous stereocenters on the tetrahydrofuran ring.[2]

- Step 1: Esterification and Rearrangement
 - \circ To a solution of β -lactone 10 (1.0 equiv) in THF at -78 °C, add the magnesium alkoxide of alcohol 11 (1.2 equiv).
 - Warm the reaction to room temperature and stir for 12 hours.



- Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.
- The crude ester 12 is then subjected to the Ireland-Claisen rearrangement. To a solution of ester 12 (1.0 equiv) in THF at -78 °C, add KHMDS (2.2 equiv).
- After 30 minutes, add TMSCI (2.5 equiv) and allow the mixture to warm to room temperature over 6 hours.
- Quench with saturated aqueous NaHCO₃ and extract with diethyl ether.
- Treat the crude silyl ketene acetal with excess TMS-diazomethane in methanol to afford ester 13.
- Step 2: Oxidative Cleavage and Cyclization
 - To a solution of ester 13 (1.0 equiv) in a 1:1 mixture of CH₂Cl₂ and MeOH at -78 °C,
 bubble ozone through the solution until a blue color persists.
 - Purge with nitrogen and add dimethyl sulfide (5.0 equiv).
 - Warm to room temperature and stir for 12 hours.
 - Concentrate the mixture and redissolve in methanol containing catalytic p-toluenesulfonic acid.
 - Stir for 4 hours, then neutralize with triethylamine and concentrate to yield methyl acetal
 14.
- 2. Late-Stage Coupling and Rhodium-Catalyzed Cyclotrimerization
- Step 1: Nozaki-Hiyama-Kishi (NHK) Coupling
 - To a suspension of CrCl₂ (10.0 equiv) and NiCl₂ (0.1 equiv) in THF, add a solution of ABring aldehyde 4 (1.2 equiv) and FG-ring iodoalkyne 17 (1.0 equiv) in THF.
 - Stir the mixture at room temperature for 24 hours.
 - Quench with water and extract with ethyl acetate.



- Purify the crude product by silica gel chromatography to yield the coupled product.
- Step 2: Rhodium-Catalyzed [2+2+2] Cyclotrimerization
 - To a solution of the desilylated coupled product (1.0 equiv) in toluene, add Wilkinson's catalyst [Rh(PPh₃)₃Cl] (10 mol%).
 - Heat the reaction mixture to 80 °C for 6 hours.
 - Cool to room temperature and concentrate under reduced pressure.
 - Purify by column chromatography to afford the cyclized product.

Ouantitative Data Summary

Step	Starting Material	Product	Reagents	Yield (%)
Ireland-Claisen Rearrangement	Ester 12	Ester 13	KHMDS, TMSCI, TMS- diazomethane	75
Oxidative Cleavage/Cycliza tion	Ester 13	Acetal 14	O₃, DMS, p- TsOH	68
Nozaki-Hiyama- Kishi Coupling	Aldehyde 4, Iodoalkyne 17	Coupled Product	CrCl2, NiCl2	73
Rh-Catalyzed Cyclotrimerizatio n	Coupled Product	CDEF Rings 28	[Rh(PPh₃)₃Cl]	73

Methodology 2: 6π Electrocyclization–Aromatization Strategy

This approach, pioneered by the Li group, constructs the central aromatic ring through a 6π electrocyclization of a conjugated triene-yne precursor, which is assembled via a Sonogashira coupling of two key fragments.[3][4][5]



Overall Synthetic Strategy

The key steps in this strategy involve the synthesis of a "left-hand" fragment and a "right-hand" fragment, their coupling, and the subsequent electrocyclization cascade to form the aromatic core.



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